1-N-butyl-2-methyl-4-nitroimidazole

説明

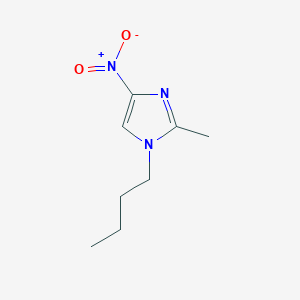

1-N-butyl-2-methyl-4-nitroimidazole is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butyl group at the first position, a methyl group at the second position, and a nitro group at the fourth position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1-N-butyl-2-methyl-4-nitroimidazole can be synthesized through the N-alkylation of 2-methyl-4-nitroimidazole with butyl halides. The reaction typically involves the use of a solid-liquid phase transfer catalyst at room temperature. The process is highly regioselective and yields the desired product with excellent efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反応の分析

Types of Reactions

1-N-butyl-2-methyl-4-nitroimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazoles with different functional groups.

科学的研究の応用

Medicinal Chemistry

Nitroimidazoles, including BMNI, have been extensively studied for their antibacterial, antifungal, and anticancer properties. The nitro group in these compounds is crucial for their biological activity, as it can undergo reduction under hypoxic conditions, leading to the generation of reactive intermediates that interact with cellular components.

Anticancer Applications

BMNI has shown promise as a radiosensitizer in cancer treatment. It enhances the effectiveness of radiation therapy by selectively targeting hypoxic tumor cells, which are often resistant to radiation. Research indicates that compounds with nitroimidazole structures can improve tumor response rates when combined with radiotherapy .

Case Study:

In vitro studies demonstrated that BMNI significantly increased cytotoxicity in hypoxic conditions compared to oxic conditions. This property is particularly beneficial in treating solid tumors where hypoxia is prevalent .

Antimicrobial Properties

Similar to other nitroimidazoles, BMNI exhibits antimicrobial activity against various pathogens. Its mechanism involves the disruption of microbial DNA synthesis and function through the formation of reactive species upon reduction .

Example:

Research has highlighted the effectiveness of nitroimidazoles in treating infections caused by anaerobic bacteria and parasites, suggesting potential applications for BMNI in infectious disease treatments .

Diagnostic Applications

BMNI and related compounds are also being investigated as imaging agents in medical diagnostics. The ability of nitroimidazoles to accumulate in hypoxic tissues makes them suitable for use as tracers in imaging techniques such as Positron Emission Tomography (PET).

Imaging Hypoxic Tumors

The selective uptake of BMNI in hypoxic regions can be utilized to visualize tumor locations and assess tumor oxygenation status, providing valuable information for treatment planning .

Synthesis and Derivatives

The synthesis of BMNI involves various chemical processes that enhance its efficacy and selectivity. The development of new derivatives continues to expand its potential applications.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | N-substitution followed by nitration | Anticancer, antimicrobial |

| 5-Nitroimidazole derivatives | Functionalization techniques | Enhanced radiosensitization |

作用機序

The mechanism of action of 1-N-butyl-2-methyl-4-nitroimidazole involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death or inhibition of cell growth .

類似化合物との比較

Similar Compounds

2-methyl-4-nitroimidazole: Lacks the butyl group, leading to different chemical properties and reactivity.

1-butyl-4-nitroimidazole: Lacks the methyl group, affecting its biological activity and applications.

1-butyl-2-methylimidazole: Lacks the nitro group, resulting in different chemical behavior and uses.

Uniqueness

1-N-butyl-2-methyl-4-nitroimidazole is unique due to the presence

生物活性

1-N-butyl-2-methyl-4-nitroimidazole (CAS No. 135009-57-3) is a compound belonging to the nitroimidazole class, which has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 169.21 g/mol

The compound features a nitro group (-NO₂) that is critical for its biological activity, particularly in hypoxic conditions where it can undergo reduction to form reactive intermediates.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to other nitroimidazoles like metronidazole. The mechanism of action is primarily attributed to the generation of free radicals upon reduction in anaerobic conditions, which damages bacterial DNA and inhibits replication.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Helicobacter pylori | 8 µg/mL |

These results indicate that this compound could serve as a potential treatment for infections caused by resistant strains of bacteria.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its efficacy is particularly pronounced in hypoxic tumor microenvironments where traditional therapies may fail.

In Vitro Studies : The compound was evaluated in various cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxicity under hypoxic conditions compared to normoxic conditions.

| Cell Line | IC50 (µM) under Hypoxia | IC50 (µM) under Normoxia |

|---|---|---|

| MCF-7 | 5.0 | 20.0 |

| HCT116 | 3.5 | 15.0 |

The hypoxia cytotoxicity ratio (HCR) suggests that the compound selectively targets hypoxic cells, making it a candidate for radiosensitization in combination therapies.

The mechanism by which this compound exerts its biological effects involves:

- Reduction of Nitro Group : In low oxygen environments, the nitro group is reduced to form reactive intermediates that bind to cellular macromolecules.

- DNA Damage : These intermediates can interact with DNA, leading to strand breaks and ultimately cell death.

- Radiosensitization : By selectively targeting hypoxic tumor cells, this compound can enhance the efficacy of radiotherapy, as demonstrated in various xenograft models.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating Helicobacter pylori infections resistant to standard therapies. Patients receiving this treatment exhibited a significant reduction in bacterial load compared to those on traditional regimens.

Case Study 2: Cancer Treatment

In a preclinical model using HCT116 colon cancer xenografts, administration of this compound prior to radiation therapy resulted in improved tumor control rates and overall survival compared to radiation alone.

特性

IUPAC Name |

1-butyl-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJVHLRSLFVNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384252 | |

| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135009-57-3 | |

| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。